molecular formula C10H18INO2Zn B11827388 tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)

Cat. No.: B11827388
M. Wt: 376.5 g/mol
InChI Key: SDNCCLSRLFJHAM-UHFFFAOYSA-M
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Description

tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+): is a chemical compound with the molecular formula C10H18INO2Zn and a molecular weight of 376.57 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an iodozinc moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) typically involves the reaction of tert-butyl piperidin-4-ide-1-carboxylate with a zinc iodide source. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the piperidine ring and iodozinc moiety facilitate binding to specific sites on target molecules. This interaction can modulate biochemical pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Comparison: tert-Butyl piperidin-4-ide-1-carboxylate;iodozinc(1+) is unique due to the presence of the iodozinc moiety, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and research applications .

Properties

Molecular Formula

C10H18INO2Zn

Molecular Weight

376.5 g/mol

IUPAC Name

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)

InChI

InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

SDNCCLSRLFJHAM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I

Origin of Product

United States

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